

Application Notes: Measuring Apoptosis Induced by Quizartinib Using Flow Cytometry

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Compound of Interest

Compound Name: *Quizartinib*

Cat. No.: *B610386*

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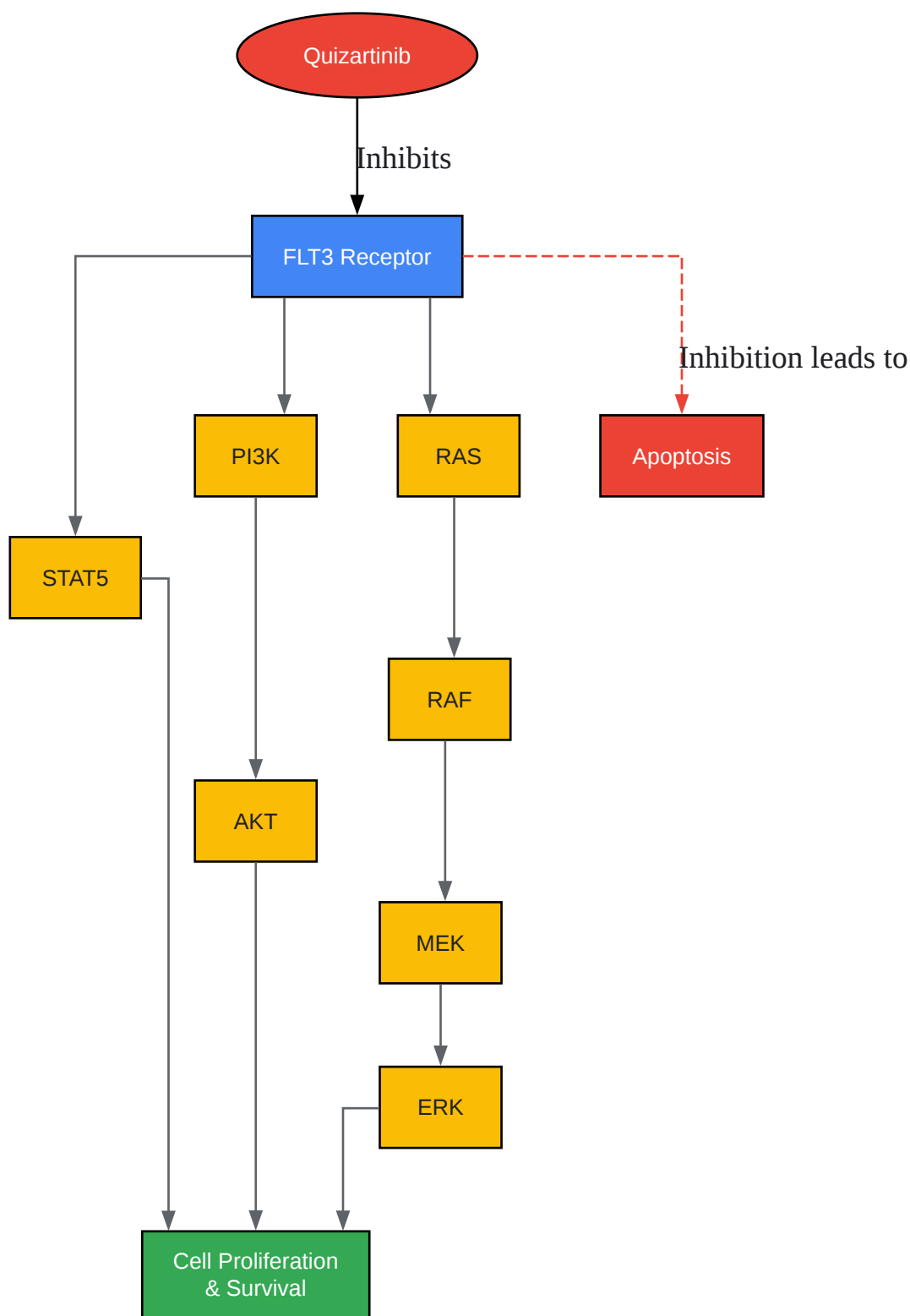
Introduction

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations leading to constitutive activation of FLT3 are common in AML and are associated with a poor prognosis.[5] Quizartinib inhibits the kinase activity of FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in leukemia cells.

This application note provides a detailed protocol for assessing Quizartinib-induced apoptosis in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of Quizartinib-Induced Apoptosis

Quizartinib exerts its pro-apoptotic effects by inhibiting the constitutively active FLT3 receptor, which in turn blocks several key downstream signaling pathways that promote cell survival and proliferation. The primary pathways affected are the STAT5, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic machinery, ultimately culminating in programmed cell death.

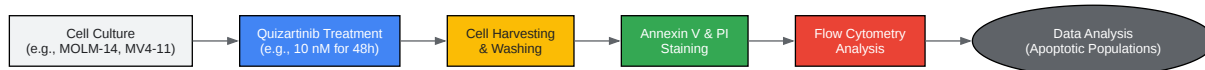


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Caption: Quizartinib-induced apoptosis signaling pathway.

Experimental Workflow

The general workflow for assessing apoptosis induced by Quizartinib involves treating the cells with the compound, followed by staining with Annexin V and PI, and finally analysis by flow cytometry.



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Caption: Experimental workflow for apoptosis assay.

Quantitative Data Summary

The following table summarizes typical experimental parameters for inducing apoptosis with Quizartinib in AML cell lines.

Cell Line	Quizartinib Concentration	Incubation Time	Outcome	Reference
MOLM-14	10 nM	48 hours	Induction of apoptosis	
MV4-11	0.1 nM to 100 nM	2 hours	Inhibition of FLT3 phosphorylation	
H9c2	2 μ M to 20 μ M	24 hours	Dose-dependent increase in apoptosis	

Detailed Protocol: Flow Cytometry for Apoptosis Assay with Quizartinib

This protocol outlines the steps for quantifying apoptosis in cell lines (e.g., MOLM-14 or MV4-11) treated with Quizartinib using Annexin V and Propidium Iodide staining.

Materials

- Quizartinib (stock solution in DMSO)
- AML cell line (e.g., MOLM-14, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Pipettes and tips

Experimental Procedure

1. Cell Seeding and Treatment

- Seed the cells in a 6-well plate at a density of 0.5×10^6 cells/mL in complete medium.
- Prepare serial dilutions of Quizartinib in complete medium. Final concentrations may range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
- Add the diluted Quizartinib or vehicle control to the respective wells.
- Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Harvesting and Washing

- After the incubation period, collect the cells (including any floating cells) from each well into separate microcentrifuge tubes.
- Centrifuge the cells at 300 x g for 5 minutes.

- Carefully aspirate the supernatant.
- Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.
- Discard the supernatant.

3. Annexin V and Propidium Iodide Staining

- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Immediately before analysis, add 5 μ L of Propidium Iodide (PI) solution to each tube.

4. Flow Cytometry Analysis

- Analyze the stained cells by flow cytometry within 1 hour of staining.
- Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
- Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants to distinguish different cell populations:

- Lower-Left Quadrant (Annexin V- / PI-): Viable cells
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical injury during sample preparation)

An increase in the percentage of cells in the lower-right and upper-right quadrants in Quizartinib-treated samples compared to the vehicle control indicates the induction of apoptosis.

References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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